molecular formula C10H15ClFNO B1446835 4-(2-Fluorophenoxy)butan-1-amine hydrochloride CAS No. 1864058-03-6

4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Cat. No.: B1446835
CAS No.: 1864058-03-6
M. Wt: 219.68 g/mol
InChI Key: VCVFZHTXZCGWOF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is a research compound that belongs to the family of fluorene derivatives. It is characterized by its ability to selectively inhibit dopamine reuptake and, to a lesser extent, norepinephrine reuptake. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)butan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is used extensively in scientific research due to its wide-ranging applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butan-1-amine hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The compound targets specific transporters responsible for the reuptake of these neurotransmitters, thereby modulating their activity in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)butan-1-amine hydrochloride
  • 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Uniqueness

4-(2-Fluorophenoxy)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher selectivity for dopamine reuptake inhibition, making it a valuable tool in neurochemical research .

Properties

IUPAC Name

4-(2-fluorophenoxy)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFZHTXZCGWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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